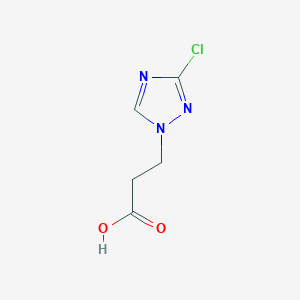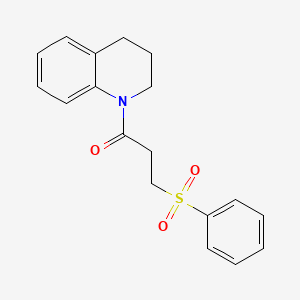
1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one, also known as DQP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DQP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Cascade Halosulfonylation of 1,7-Enynes
Research has developed a cascade three-component halosulfonylation method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This process efficiently builds molecular complexity, involving multiple bond-forming events to rapidly increase molecular complexity, which is essential for creating compounds with potential applications in pharmaceuticals and materials science (Zhu et al., 2016).
Tert-Butyl Hydroperoxide Mediated Synthesis
Another method involves tert-butyl hydroperoxide mediated cycloaddition for synthesizing 3-arylsulfonylquinoline derivatives. This approach offers a straightforward route to forming a C-S bond and quinoline ring in one step, which is significant for the development of new pharmaceutical drugs (Zhang et al., 2016).
Silica-bonded N-propylsulfamic Acid in Synthesis
Utilizing silica-bonded N-propylsulfamic acid for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases the application of catalysts in facilitating complex reactions. This method underlines the importance of catalysts in organic synthesis, offering insights into more efficient and environmentally friendly chemical processes (Niknam et al., 2011).
Antimicrobial and Antifungal Applications
Compounds derived from 1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one have been evaluated for antimicrobial and antifungal activities. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showed potential biological activity, indicating the compound's utility in developing new antimicrobial agents (Fadda et al., 2016).
Electron-transport Materials for OLEDs
Research into new electron transport materials combining a diphenylsulfone core with various electron-withdrawing end groups, including derivatives of the discussed compound, has shown high triplet energy. These materials are crucial for enhancing the efficiency and performance of phosphorescent organic light-emitting diodes (PhOLEDs), highlighting the compound's relevance in advanced material science (Jeon et al., 2014).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(12-14-23(21,22)16-9-2-1-3-10-16)19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGMWUUELXFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332600 |
Source


|
| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-3-(phenylsulfonyl)propan-1-one | |
CAS RN |
881793-58-4 |
Source


|
| Record name | 3-(benzenesulfonyl)-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

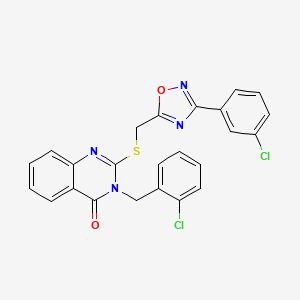
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)
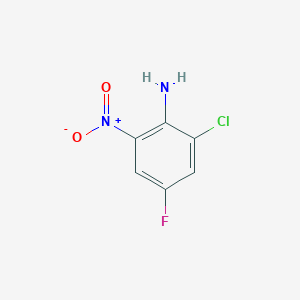
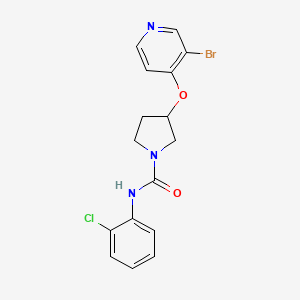
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)
![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)


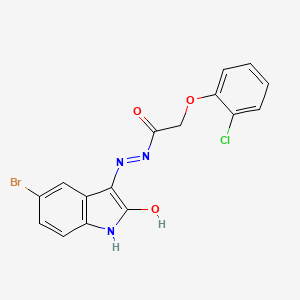
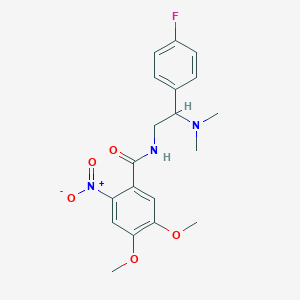
![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)
